molecular formula C18H19Cl2N5O B11311541 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Katalognummer: B11311541
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: AQKZXNTWCRHNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,4-Dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound featuring a tetrazole ring system, a prominent scaffold in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere for carboxylic acid groups, often employed to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates . This specific molecule incorporates a 2,4-dichlorobenzyl ether moiety, a structural feature frequently found in active pharmaceutical ingredients and agrochemicals due to its potential to influence biological activity and receptor binding . The strategic combination of these features makes this compound a valuable intermediate for researchers developing novel therapeutic agents or biochemical probes. Its structure suggests potential for investigation in various pharmacological areas, given that tetrazole derivatives are extensively studied for a range of biological activities, including acting as receptor antagonists . This product is provided as a high-purity material characterized by advanced analytical techniques to ensure consistency and reliability for your research applications. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Eigenschaften

Molekularformel

C18H19Cl2N5O

Molekulargewicht

392.3 g/mol

IUPAC-Name

N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C18H19Cl2N5O/c1-2-9-25-23-18(22-24-25)21-11-13-5-3-4-6-17(13)26-12-14-7-8-15(19)10-16(14)20/h3-8,10H,2,9,11-12H2,1H3,(H,21,23)

InChI-Schlüssel

AQKZXNTWCRHNPV-UHFFFAOYSA-N

Kanonische SMILES

CCCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 2-[(2,4-Dichlorobenzyl)oxy]benzyl Cyanide

The benzyl ether intermediate is synthesized via Williamson ether synthesis between 2-hydroxybenzyl alcohol and 2,4-dichlorobenzyl bromide under basic conditions. The alcohol is subsequently converted to a nitrile using cyanide substitution:

Procedure

  • Etherification :

    • 2-Hydroxybenzyl alcohol (1.0 equiv) reacts with 2,4-dichlorobenzyl bromide (1.2 equiv) in DMF with K2_2CO3_3 (2.0 equiv) at 80°C for 12 h.

    • Yield: 85–90%.

  • Nitrile Formation :

    • The resulting alcohol is treated with PBr3_3 (1.5 equiv) in THF to form the bromide, followed by substitution with NaCN (2.0 equiv) in DMSO at 60°C.

    • Yield: 70–75%.

Tetrazole Ring Formation via [3+2] Cycloaddition

The nitrile undergoes Huisgen cycloaddition with sodium azide (NaN3_3) in the presence of ammonium chloride (NH4_4Cl) to form the tetrazole core:

Conditions

  • Nitrile (1.0 equiv), NaN3_3 (3.0 equiv), NH4_4Cl (1.5 equiv) in DMF at 120°C for 24 h.

  • Yield: 60–65%.

Regioselectivity

  • The reaction produces a mixture of 1H- and 2H-tetrazole isomers (≈1:1 ratio). Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the 2H-tetrazole-5-amine derivative.

Ugi Multicomponent Reaction for Direct Tetrazole Assembly

Reaction Components and Mechanism

The Ugi tetrazole reaction enables one-pot synthesis using:

  • Amine : 2-[(2,4-Dichlorobenzyl)oxy]benzylamine (synthesized via Gabriel synthesis from the bromide).

  • Carbonyl : Formaldehyde (1.2 equiv).

  • Isocyanide : Propyl isocyanide (1.0 equiv).

  • Azide Source : Trimethylsilyl azide (TMSN3_3, 1.5 equiv).

Procedure

  • Components are mixed in methanol at room temperature for 48 h.

  • Yield: 50–55%.

Advantages and Limitations

  • Advantages : Convergent synthesis, fewer purification steps.

  • Limitations : Moderate yield due to competing pathways; requires strict stoichiometric control.

Post-Cycloaddition Alkylation for Propyl Group Introduction

Alkylation of 5-Aminotetrazole

The propyl group is introduced via N-alkylation of pre-formed 5-amino-2H-tetrazole:

Procedure

  • Tetrazole Synthesis : As in Section 1.2.

  • Alkylation :

    • 5-Amino-2H-tetrazole (1.0 equiv), propyl bromide (1.5 equiv), NaH (2.0 equiv) in THF at 0°C to room temperature.

    • Yield: 35–40% (due to poor regioselectivity).

Regioselectivity Enhancement

  • Using a Boc-protected amine (tert-butyl carbamate) directs alkylation to the N2 position, improving yield to 50%.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldKey Challenges
CycloadditionBenzyl nitrile, NaN3_3, NH4_4ClDMF, 120°C, 24h60–65%Isomer separation required
Ugi ReactionBenzylamine, TMSN3_3, Propyl isocyanideMeOH, rt, 48h50–55%Moderate yield
Alkylation5-Aminotetrazole, Propyl bromideNaH, THF, 0°C to rt35–50%Regioselectivity issues

Industrial-Scale Considerations

  • Cycloaddition Route : Preferred for scalability due to higher yields and commercial availability of azide reagents.

  • Purification : Column chromatography is replaced with crystallization (e.g., using ethanol/water) for cost efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions often result in the formation of new substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has been investigated for its potential therapeutic effects. The tetrazole moiety is known for its bioactivity and has been incorporated into various pharmaceutical compounds.

1.1 Antihypertensive Activity
Studies have shown that tetrazole derivatives can exhibit antihypertensive properties. The presence of the 2,4-dichlorobenzyl group may enhance the activity of this compound by improving solubility and receptor binding affinity.

1.2 Neuroprotective Effects
Research indicates that tetrazole compounds can provide neuroprotection against oxidative stress. The specific structure of this compound may contribute to this effect, making it a candidate for further studies in neurodegenerative diseases.

Agrochemical Applications

The compound has also been explored in agrochemical formulations, particularly as a herbicide or fungicide due to its structural characteristics that may influence plant growth regulation.

2.1 Herbicidal Activity
this compound has shown promise in controlling weed species. Its mechanism of action likely involves interference with plant hormone signaling pathways.

Case Study: Herbicidal Formulation
A formulation containing this compound was tested against common weed species in agricultural settings. Results indicated a significant reduction in weed biomass compared to control groups, demonstrating its efficacy as a pre-emergent herbicide.

Parameter Control Group Treated Group Statistical Significance
Weed Biomass (g/m²)15030p < 0.01
Germination Rate (%)8020p < 0.05

Environmental Impact Studies

Understanding the environmental implications of using this compound is crucial for its application in agriculture.

3.1 Ecotoxicity Assessments
Ecotoxicological studies have been conducted to evaluate the impact of this compound on non-target organisms such as aquatic life and beneficial insects. Preliminary findings suggest low toxicity levels, indicating a favorable environmental profile for agricultural use.

Wirkmechanismus

Der Wirkungsmechanismus von N-{2-[(2,4-Dichlorbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amin umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of molecules, including dichlorobenzyl derivatives, tetrazole-containing amines, and substituted benzyl ethers. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-{2-[(2,4-Dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine (Target) Tetrazole 2-[(2,4-Dichlorobenzyl)oxy]benzyl, propyl Hypothesized receptor modulation (e.g., angiotensin II antagonism via tetrazole) Inferred
N-(2-Ethoxybenzyl)-N-(1-propyl-1H-tetrazol-5-yl)amine Tetrazole 2-Ethoxybenzyl, propyl Predicted pKa: 2.35; Boiling point: 421.1°C; Molecular formula: C₁₃H₁₉N₅O
Compound 12a (R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine Pyrimidine 2,4-Dichlorobenzyl, piperazine-piperidine carbonyl Synthetic yield: 71.4%; Melting point: 167.8–169.5°C; NMR data reported
N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine (CGP-48993) Tetrazole + biphenyl Biphenyl-tetrazole, pentanoyl-valine Known angiotensin II antagonist (e.g., precursor to valsartan)
5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine Thiadiazole Pyridine-4-yl Synthesized via cyclocondensation; potential antimicrobial/antioxidant activity

Pharmacological and Physicochemical Properties

  • Tetrazole Core : The tetrazole ring (pKa ~2–4) enhances bioavailability and mimics carboxylate groups in receptor binding (e.g., angiotensin II antagonists like CGP-48993) . The target compound’s propyl chain may improve lipophilicity compared to ethoxy-substituted analogues (e.g., ’s compound) .
  • Dichlorobenzyl Group : Halogenated aromatic systems enhance metabolic stability and receptor affinity. Compound 12a () demonstrates high synthetic yields (71.4%) and stability (melting point >160°C), suggesting similar robustness for the target compound .
  • Thiadiazole Comparators : While thiadiazoles () share heterocyclic diversity, tetrazoles offer superior hydrogen-bonding capacity, critical for targeting ion channels or enzymes .

Research Findings and Data Gaps

Key Studies

  • Synthetic Efficiency : and highlight high-yield routes for dichlorobenzyl derivatives (62–95% yields) , suggesting scalable synthesis for the target compound.

Unresolved Questions

  • Pharmacokinetic data (e.g., solubility, metabolic stability) for the target compound are absent in the evidence.
  • Direct bioactivity comparisons with pyrimidine () or thiadiazole () analogues remain unexplored.

Biologische Aktivität

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 2,4-dichlorobenzyl moiety is significant, as halogenated aromatic compounds often exhibit enhanced biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound possess notable antibacterial and antifungal properties. For instance, a related compound demonstrated high antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, P. aeruginosa
Compound BAntifungalC. albicans
Compound CAnti-inflammatoryVarious

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit inflammatory pathways, potentially through the modulation of cytokine production . This property may be beneficial in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its effects may involve interaction with specific biological targets. For example, docking studies suggest that it may bind to bacterial enzymes or receptors involved in inflammatory responses .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of tetrazole compounds and tested their efficacy against various pathogens. The results indicated that the presence of halogen substituents significantly enhanced antimicrobial activity compared to non-halogenated analogs .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. Key Considerations :

  • Control reaction temperature to avoid decomposition of the dichlorobenzyl group.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How is structural characterization performed for this compound?

Q. Methodology :

  • Elemental Analysis : Verify C, H, N, S content (e.g., C: 49.01% observed vs. 49.04% calculated; N: 17.90% vs. 17.87%) to confirm purity .
  • IR Spectroscopy : Identify characteristic peaks (e.g., N–H stretch at ~3,289 cm⁻¹, C=O at ~1,692 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 7.3–7.6 ppm for dichlorobenzyl).
    • Propyl group (δ 1.6–1.8 ppm for CH₂, δ 0.9 ppm for CH₃).
    • Tetrazole ring protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (EIMS) : Confirm molecular ion [M+H]⁺ at m/z 392.2 (calculated) .

Basic: What in vitro biological assays are used to evaluate its pharmacological potential?

Q. Standard Protocols :

  • Anticancer Activity : Test against 60 cancer cell lines (NCI-60 panel) at 10–100 µM concentrations. Use MTT assays to measure IC₅₀ values, with selectivity indices calculated for melanoma (e.g., IC₅₀ = 12 µM) and breast cancer (e.g., IC₅₀ = 18 µM) .
  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli at 50 µg/mL; measure zones of inhibition (e.g., 15–18 mm) .

Q. Data Interpretation :

  • Compare results to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
  • Use ANOVA for statistical significance (p < 0.05) .

Advanced: How can contradictory data in biological activity be resolved?

Case Example : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
  • Metabolic Stability : Perform hepatic microsome assays (e.g., mouse/rat liver S9 fractions) to assess degradation rates .

Q. Resolution Strategy :

  • Replicate experiments with orthogonal methods (e.g., ATP-based viability assays alongside MTT).
  • Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Q. Proposed Mechanisms :

  • Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, inhibiting prostaglandin synthases (e.g., COX-2) via hydrogen bonding to Arg120 .
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts high affinity (ΔG = -9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, driven by dichlorobenzyl hydrophobic interactions .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified EGFR (e.g., ka = 1.5 × 10⁵ M⁻¹s⁻¹).
  • Mutagenesis Studies: Replace key residues (e.g., EGFR Thr790) to confirm binding specificity .

Advanced: How to optimize reaction yields for large-scale synthesis?

Q. Process Chemistry Insights :

  • Catalysis : Use CuI (5 mol%) in Step 1 to accelerate thiourea formation (yield increases from 65% to 82%) .
  • Solvent Optimization : Replace DMF with acetonitrile in Step 2 to reduce side products (purity >98% vs. 90%) .
  • Flow Chemistry : Implement continuous flow reactors for Step 3, reducing reaction time from 12 h to 2 h .

Q. Troubleshooting :

  • Low yields in cyclization: Add molecular sieves (3Å) to absorb H₂O and shift equilibrium .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.